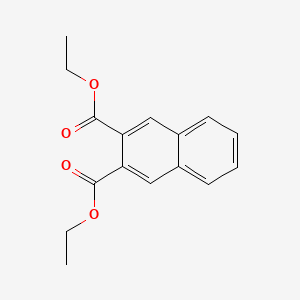
Diethyl Naphthalene-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl Naphthalene-2,3-dicarboxylate is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of two ester groups attached to the naphthalene ring at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl Naphthalene-2,3-dicarboxylate typically involves the esterification of naphthalene-2,3-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of membrane reactors and crystallization techniques can help in the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl Naphthalene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: Naphthalene-2,3-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
Diethyl Naphthalene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Diethyl Naphthalene-2,3-dicarboxylate in chemical reactions involves the interaction of its ester groups with various reagents. For example, in oxidation reactions, the ester groups are converted to carboxylic acids through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the ester groups are converted to alcohols through the addition of hydrogen atoms from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl Naphthalene-2,3-dicarboxylate
- Diethyl Naphthalene-2,6-dicarboxylate
- Dimethyl Naphthalene-2,6-dicarboxylate
Uniqueness
Diethyl Naphthalene-2,3-dicarboxylate is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and applications. Compared to its dimethyl counterpart, the diethyl ester may exhibit different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
diethyl naphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C16H16O4/c1-3-19-15(17)13-9-11-7-5-6-8-12(11)10-14(13)16(18)20-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
YEHPWDJFRGQQIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















